3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid
CAS No.:
Cat. No.: VC13569013
Molecular Formula: C20H30N2O5
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N2O5 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 3-(3,3-dimethylbutylamino)-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24) |
| Standard InChI Key | HLIAVLHNDJUHFG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
| Boiling Point | 565.27 °C. @ 760.00 mm Hg (est) |
| Melting Point | 80 - 83 °C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Neotame belongs to the class of N-alkylated aspartame derivatives, with the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| SMILES Notation | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(O)=O)NCCC(C)(C)C |
| InChI Key | HLIAVLHNDJUHFG-UHFFFAOYSA-N |
The structure features a 3,3-dimethylbutyl group attached to the amino moiety of aspartame, which sterically hinders enzymatic degradation and enhances stability . The methoxycarbonyl group at the C-terminus further contributes to its resistance to hydrolysis.
Spectroscopic Data
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Infrared (IR) Spectrum: Strong absorption bands at 1,740 cm⁻¹ (ester C=O stretch) and 1,650 cm⁻¹ (amide I band) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing Process
Industrial Synthesis
Neotame is synthesized via reductive amination of aspartame with 3,3-dimethylbutyraldehyde in the presence of a palladium catalyst under hydrogen pressure :
Key Reaction Steps:
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Condensation: Aspartame reacts with 3,3-dimethylbutyraldehyde to form an imine intermediate.
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Reduction: Hydrogenation of the imine group yields the secondary amine.
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Purification: Methanol-water solvent systems isolate neotame via crystallization .
Process Optimization
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Catalyst Efficiency: Palladium on carbon (Pd/C) achieves >95% conversion at 50°C and 3 atm H₂ .
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Yield: Industrial processes report yields of 85–90% with >99% purity after recrystallization .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 12.6 g/L (25°C) |
| LogP (Partition Coefficient) | 1.82 |
| Melting Point | 81–84°C |
| pH (0.5% Aqueous Solution) | 5.0–7.0 |
Neotame exhibits pH-independent stability (2.0–8.0) and retains structural integrity at temperatures up to 120°C, making it suitable for high-heat food processing .
Degradation Pathways
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Hydrolysis: The ester group undergoes slow hydrolysis under alkaline conditions (pH > 8.0), producing methanol and the corresponding carboxylic acid .
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Thermal Decomposition: Prolonged heating above 150°C generates trace amounts of 3,3-dimethylbutylamine and phenylalanine derivatives .
Biological Activity and Pharmacokinetics
Sweetness Perception Mechanism
Neotame activates T1R2/T1R3 heterodimeric sweet taste receptors on the tongue, with a binding affinity (Kd) of 0.8 nM. Its bulky N-alkyl group prevents interaction with bitter taste receptors, eliminating aftertaste .
Absorption and Metabolism
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Oral Bioavailability: 34% of ingested neotame enters systemic circulation, primarily via passive diffusion in the small intestine .
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Metabolites: Hepatic esterases hydrolyze neotame to de-esterified neotame (inactive) and methanol, which is further oxidized to formaldehyde and formic acid .
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Excretion: 92% of metabolites are renally excreted within 48 hours, with no tissue accumulation observed .
Applications in Food and Pharmaceuticals
Food Industry Use
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Beverages: 5–10 ppm neotame equates to 8–10% sucrose sweetness in soft drinks .
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Baked Goods: Stable at baking temperatures (180–220°C), with no loss of sweetness.
Synergistic Effects
Neotame enhances the sweetness of acesulfame-K (1:1 ratio) and sucralose (1:2 ratio), reducing required concentrations by 30–40% .
| Agency | Status | ADI (mg/kg/day) |
|---|---|---|
| FDA (U.S.) | Approved (2002) | 0.3 |
| EFSA (EU) | Approved (2010) | 0.1 |
| JECFA | Approved (2004) | 2.0 |
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